3-Iodomethyl-1-methylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)-1-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRIDILORUDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Iodomethyl 1 Methylpyrrolidine
Reactivity of the Iodomethyl Group
The iodomethyl group is the most reactive site on the 3-iodomethyl-1-methylpyrrolidine molecule. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in a variety of chemical transformations. This reactivity is central to the utility of this compound as a synthetic intermediate.
Nucleophilic Substitution Reactions
The primary reactivity of the iodomethyl group is its susceptibility to nucleophilic substitution. In these reactions, a nucleophile attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion. libretexts.org This type of reaction is a fundamental process for introducing a wide range of functional groups onto the pyrrolidine (B122466) scaffold.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbon atom of the C-I bond, which is polarized due to the higher electronegativity of iodine. This leads to the formation of a new bond between the nucleophile and the carbon, with the simultaneous cleavage of the C-I bond. libretexts.org The displaced iodide ion is a stable leaving group.
A variety of nucleophiles can be employed in these reactions, including:
Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be used to form primary amines, secondary amines, tertiary amines, and azides, respectively.
Sulfur nucleophiles: Thiols and thiolates are effective for the formation of thioethers.
Carbon nucleophiles: Cyanide and enolates can be used to form nitriles and to extend the carbon chain.
The table below summarizes some potential nucleophilic substitution reactions of this compound.
| Nucleophile (Nu⁻) | Product | Functional Group Introduced |
| OH⁻ | 1-methyl-3-pyrrolidinemethanol | Alcohol |
| RO⁻ | 3-alkoxymethyl-1-methylpyrrolidine | Ether |
| RCOO⁻ | (1-methylpyrrolidin-3-yl)methyl carboxylate | Ester |
| NH₃ | (1-methylpyrrolidin-3-yl)methanamine | Primary Amine |
| RNH₂ | N-alkyl-(1-methylpyrrolidin-3-yl)methanamine | Secondary Amine |
| CN⁻ | (1-methylpyrrolidin-3-yl)acetonitrile | Nitrile |
Cross-Coupling Reactions as Applied to Alkyl Halides
The iodomethyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. youtube.comumontreal.ca While traditionally used for aryl and vinyl halides, advancements have extended their applicability to unactivated alkyl halides. nih.govorganic-chemistry.org
Common cross-coupling reactions applicable to alkyl iodides include the Suzuki, Negishi, and Stille couplings. youtube.comumontreal.ca These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com For alkyl halides, a significant challenge is the potential for β-hydride elimination; however, the use of specific phosphine (B1218219) ligands can mitigate this side reaction. organic-chemistry.org
In a Negishi coupling, an organozinc reagent is coupled with the alkyl iodide in the presence of a palladium or nickel catalyst. nih.govorganic-chemistry.orgmit.edu The use of trialkylphosphine ligands, such as tricyclopentylphosphine (B1587364) (PCyp₃), has been shown to be effective for the cross-coupling of primary alkyl iodides. nih.govorganic-chemistry.org
The table below outlines typical conditions for a Negishi cross-coupling reaction involving a primary alkyl iodide like this compound.
| Component | Example | Purpose |
| Alkyl Halide | This compound | Electrophile |
| Organometallic Reagent | R-Zn-X | Nucleophile |
| Catalyst | Pd₂(dba)₃ | Palladium Source |
| Ligand | PCyp₃ | Stabilize Pd(0) and promote catalytic cycle |
| Solvent | THF/NMP | Reaction Medium |
| Temperature | 80 °C | To facilitate the reaction |
Radical Reactions and Reductive Transformations of Alkyl Halides
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-based transformations. nih.gov Alkyl radicals can be generated from alkyl iodides through various methods, including the use of radical initiators or photoredox catalysis. researchgate.netnih.gov Once formed, these radicals can participate in a variety of reactions, such as cyclizations and additions to alkenes. mdpi.comresearchgate.net
Reductive dehalogenation is another important transformation of alkyl halides. This process involves the replacement of the halogen atom with a hydrogen atom and can be achieved using various reducing agents. acs.org Common methods include the use of metal hydrides, such as sodium borohydride, or radical-based reductions using reagents like tributyltin hydride or through photoredox catalysis. acs.orgrsc.org The relative ease of reduction for alkyl halides is I > Br > Cl > F, making alkyl iodides particularly well-suited for these transformations. acs.org
For example, visible-light photoredox catalysis can be used to generate an alkyl radical from an alkyl iodide, which is then quenched by a hydrogen atom donor to yield the reduced product. researchgate.net
Pyrrolidine Ring Reactivity and Transformations
While the iodomethyl group is the most reactive site, the pyrrolidine ring itself can also undergo specific chemical transformations.
Ring Isomerization Pathways (e.g., Azetidine (B1206935) to Pyrrolidine Ring Expansion)
The synthesis of 3-substituted pyrrolidines, such as this compound, can be achieved through the ring expansion of corresponding azetidine derivatives. researchgate.netscitechnol.comrsc.org This transformation is a valuable method for constructing the five-membered pyrrolidine ring from a four-membered azetidine precursor. nih.govresearchgate.net
One common pathway involves the iodocyclization of homoallylamines. researchgate.netscitechnol.comrsc.org At room temperature, this reaction typically yields 2-(iodomethyl)azetidine derivatives. However, by increasing the reaction temperature to around 50 °C, a thermal isomerization occurs, leading to the formation of 3-iodopyrrolidine (B174656) derivatives. researchgate.netscitechnol.comrsc.org This isomerization is believed to proceed through an aziridinium (B1262131) ion intermediate. researchgate.netrsc.org
Another approach involves the intramolecular N-alkylation of azetidines bearing a suitable side chain. For instance, an azetidine with a 3-hydroxypropyl side chain can be activated, leading to an intramolecular cyclization to form a bicyclic azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic opening of this strained bicyclic system can yield a pyrrolidine ring. nih.gov Theoretical studies have also investigated the ring enlargement of N-isopropyl-2-chloromethyl azetidine to 3-chloro pyrrolidine. researchgate.net
The table below summarizes the conditions for the thermal isomerization of a 2-(iodomethyl)azetidine to a 3-iodopyrrolidine.
| Starting Material | Reagent | Solvent | Temperature | Product |
| 2-(iodomethyl)azetidine derivative | Iodine | Acetonitrile | 50 °C | 3-iodopyrrolidine derivative |
Functional Group Interconversions on the Pyrrolidine Core
Functional group interconversions on the pyrrolidine core of molecules similar to this compound allow for the synthesis of a diverse range of derivatives. nih.gov While the iodomethyl group is the primary site of reactivity, the pyrrolidine ring itself can be modified, or its substituents can be altered.
For instance, if the pyrrolidine ring were to contain other functional groups, these could be manipulated. A common example in pyrrolidine chemistry is the modification of proline derivatives, where functional groups on the ring can be introduced or altered. nih.gov In the context of this compound, after the initial reaction at the iodomethyl group, further transformations could be envisioned. For example, if a hydroxyl group were introduced via nucleophilic substitution, it could be subsequently oxidized to a ketone.
The N-methyl group of the pyrrolidine ring can also be a site for chemical modification. For example, under certain conditions, N-dealkylation reactions can occur.
The versatility of the pyrrolidine scaffold, combined with the reactivity of the iodomethyl group, makes this compound a valuable building block in medicinal chemistry and organic synthesis for creating complex molecules with diverse functionalities. nih.gov
Mechanistic Insights into Reaction Pathways
The formation of this compound through iodocyclization reactions involves a series of intricate mechanistic steps. Understanding these pathways is crucial for controlling the reaction's outcome and optimizing the synthesis of this and related pyrrolidine derivatives. Key to these transformations are the roles of specific intermediates and the factors that dictate the regioselectivity and stereoselectivity of the ring closure.
Proposed Reaction Mechanisms for Iodocyclization and Ring Closure
The synthesis of pyrrolidine rings via iodocyclization of unsaturated amines is a well-established method. nih.govorganic-chemistry.org In the case of forming this compound, the reaction typically starts from a suitable diallylamine (B93489) derivative. The generally accepted mechanism commences with the electrophilic attack of iodine on one of the double bonds of the substrate. This initial interaction leads to the formation of a key intermediate, which then undergoes an intramolecular nucleophilic attack by the nitrogen atom to close the five-membered pyrrolidine ring.
One proposed pathway involves the reaction of N-allyl-N-methyl-N-(2-propenyl)amine with iodine. The iodine molecule acts as an electrophile, adding to one of the allyl groups to form an iodonium (B1229267) ion intermediate. The nitrogen atom then acts as an intramolecular nucleophile, attacking the iodonium ion to form the pyrrolidine ring. This intramolecular cyclization is a type of halocyclization reaction. Specifically, the formation of the five-membered ring is favored and follows a 5-exo-trig cyclization pathway, which is generally preferred according to Baldwin's rules for ring closure. nih.gov
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Electrophilic attack of iodine on a C=C double bond. | Diallylamine derivative, Iodine (I₂) |
| 2 | Formation of a cyclic iodonium ion intermediate. | Iodonium ion |
| 3 | Intramolecular nucleophilic attack by the nitrogen atom. | Nitrogen lone pair |
| 4 | Ring closure to form the pyrrolidine ring (5-exo-trig). | Pyrrolidinium intermediate |
| 5 | Deprotonation or subsequent reaction to yield the final product. | This compound |
Role of Key Intermediates (e.g., Iodonium Ions, Aziridinium Ions)
The mechanistic pathways in the formation of this compound are critically dependent on the transient intermediates formed during the reaction. The most significant of these are iodonium ions and, in some competing or rearrangement pathways, aziridinium ions.
Iodonium Ions: The formation of a cyclic iodonium ion is a cornerstone of the proposed mechanism for iodocyclization. researchgate.netnih.gov When iodine reacts with an alkene, it can form a three-membered ring containing a positively charged iodine atom, known as an iodonium ion. In the context of diallylamine cyclization, this intermediate is formed on one of the allyl groups. The formation of this species is crucial as it activates the alkene for nucleophilic attack. The intramolecular attack by the nitrogen atom on one of the carbon atoms of the iodonium ion leads to the opening of the three-membered ring and the simultaneous formation of the new carbon-nitrogen bond, thus constructing the pyrrolidine ring. The regioselectivity of this attack is a key factor in determining the final product structure.
Aziridinium Ions: While the direct formation of this compound proceeds primarily through an iodonium ion intermediate, aziridinium ions can play a significant role in related or competing reaction pathways. nih.govsemanticscholar.orgscilit.com For instance, in the iodocyclization of homoallylamines, temperature can dictate the reaction outcome. rsc.org At lower temperatures, a four-membered azetidine ring may form, which can then rearrange to the more stable five-membered pyrrolidine ring at higher temperatures. rsc.org This rearrangement is proposed to proceed through an aziridinium ion intermediate. rsc.org The initial azetidine can undergo ring-opening to form a primary carbocation, which is then stabilized by the nitrogen lone pair to form a bicyclic aziridinium ion. This strained intermediate can then be attacked by the iodide ion at the less hindered carbon, leading to the formation of the 3-iodomethylpyrrolidine skeleton. The stereochemical outcome of such rearrangements provides strong evidence for the involvement of aziridinium ion intermediates. rsc.org
| Intermediate | Formation | Role in the Reaction |
|---|---|---|
| Iodonium Ion | Electrophilic addition of iodine to a double bond. | Activates the alkene for intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of the pyrrolidine ring. |
| Aziridinium Ion | Can be formed from the rearrangement of an initially formed azetidine ring or as a competing pathway. | Acts as an intermediate in the isomerization of a kinetically formed product to the thermodynamically more stable pyrrolidine derivative. The ring-opening of the aziridinium ion by a nucleophile dictates the final substitution pattern. rsc.org |
Factors Influencing Regio- and Stereoselectivity in Pyrrolidine Formation
The regioselectivity and stereoselectivity of the iodocyclization reaction are paramount in determining the precise structure of the resulting pyrrolidine, including the position of the iodomethyl group and the relative stereochemistry of the substituents on the ring.
Regioselectivity: The regioselectivity of the ring closure is largely governed by Baldwin's rules. nih.gov The formation of this compound is a result of a 5-exo-trig cyclization, which is a favored pathway. In this process, the nitrogen atom attacks the terminal carbon of the iodonium ion, leading to a five-membered ring with an exocyclic iodomethyl group. The alternative 6-endo-trig cyclization, which would lead to a six-membered piperidine (B6355638) ring with an iodine atom on the ring, is generally disfavored. However, reaction conditions and substrate structure can sometimes influence this selectivity. For instance, in the cyclization of N-substituted-2-allylanilines, certain catalytic conditions can lead to a mixture of 5-exo and 6-exo products. researchgate.net
Stereoselectivity: The stereoselectivity of the reaction is often high, leading to the preferential formation of one stereoisomer over another. In the formation of substituted pyrrolidines, the relative stereochemistry of the substituents is crucial. For instance, in the synthesis of 2,5-disubstituted pyrrolidines through copper-promoted oxidative cyclization, a high diastereoselectivity for the cis isomer is observed. nih.gov In the context of this compound formation, the stereochemistry at the C3 and potentially other chiral centers would be influenced by the stereochemistry of the starting material and the mechanism of the cyclization. For example, if the reaction proceeds through a concerted anti-addition of the nitrogen nucleophile and the external nucleophile (iodide) to the double bond, a specific stereochemical outcome would be expected. The stereochemical course of the reaction can provide valuable insights into whether the mechanism involves discrete, stepwise intermediates or a more concerted process. Studies on the stereoselective synthesis of pyrrolidine derivatives have shown that the choice of starting materials and reaction conditions can allow for the selective formation of either cis- or trans-substituted products. rsc.orgmdpi.com
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
|---|---|---|
| Baldwin's Rules | Strongly favors 5-exo-trig cyclization, leading to the pyrrolidine ring with an exocyclic iodomethyl group. nih.gov | Does not directly predict stereochemistry, but the preferred transition state geometry can influence the relative orientation of substituents. |
| Reaction Temperature | Can influence the equilibrium between kinetically and thermodynamically favored products (e.g., azetidine vs. pyrrolidine). rsc.org | Can affect the energy barriers for different stereoisomeric transition states, potentially altering the diastereomeric ratio. |
| Substrate Structure | The nature and position of substituents on the starting amine can sterically or electronically favor one cyclization mode over another. | The inherent chirality of the substrate can direct the stereochemical outcome of the cyclization (diastereoselective synthesis). |
| Catalyst/Reagents | The choice of metal catalyst or activating agent for the cyclization can alter the regiochemical outcome. researchgate.net | Chiral catalysts or ligands can be employed to induce enantioselectivity in the formation of chiral pyrrolidines. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of proton (¹H) and carbon-13 (¹³C) NMR experiments provides an unambiguous assignment of its molecular framework.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the splitting pattern, arising from spin-spin coupling, provides information about adjacent protons.
The ¹H NMR spectrum is expected to show signals for the N-methyl group, the iodomethyl group, and the five protons on the pyrrolidine ring. The protons on the pyrrolidine ring would present as a series of complex multiplets due to their diastereotopic nature and coupling with each other.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 2.3 - 2.5 | Singlet |
| Pyrrolidine Ring Protons | 1.5 - 3.0 | Multiplets |
| CH₂-I | 3.1 - 3.3 | Doublet |
The singlet for the N-methyl protons arises from the absence of adjacent protons. The iodomethyl protons are expected to appear as a doublet due to coupling with the single proton at the C3 position of the pyrrolidine ring. The remaining pyrrolidine protons will produce a complex series of overlapping multiplets in the upfield region of the spectrum.
Carbon-13 (¹³C) NMR Spectroscopy
Complementing the proton NMR data, carbon-13 NMR spectroscopy provides a map of the carbon skeleton of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak, with its chemical shift indicative of its bonding environment.
The spectrum is anticipated to display six distinct signals, corresponding to the N-methyl carbon, the iodomethyl carbon, and the four carbons of the pyrrolidine ring. The carbon attached to the electronegative iodine atom is expected to be significantly downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 40 - 45 |
| C2 (Pyrrolidine) | 55 - 60 |
| C5 (Pyrrolidine) | 55 - 60 |
| C4 (Pyrrolidine) | 25 - 30 |
| C3 (Pyrrolidine) | 35 - 40 |
| CH₂-I | 5 - 10 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include C-H stretching and bending vibrations from the methyl and pyrrolidine ring methylene (B1212753) groups, the C-N stretching of the tertiary amine, and the C-I stretching of the iodomethyl group.
Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C-H | 1350 - 1480 | Bending |
| C-N (Tertiary Amine) | 1050 - 1250 | Stretching |
| C-I | 500 - 600 | Stretching |
The presence of these characteristic absorption bands in the FTIR spectrum would provide strong evidence for the proposed structure of this compound.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities before being introduced into the mass spectrometer.
Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound.
Predicted Fragmentation Pattern for this compound
| Fragment Ion | Predicted m/z |
| [C₆H₁₂IN]⁺ (Molecular Ion) | 225 |
| [C₅H₁₀N-CH₂]⁺ | 98 |
| [C₄H₈N]⁺ | 70 |
| [CH₂I]⁺ | 141 |
| [I]⁺ | 127 |
The analysis of the fragmentation pattern, particularly the observation of fragments resulting from the loss of the iodomethyl group and the cleavage of the pyrrolidine ring, would provide conclusive evidence for the identity of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for the structural confirmation of this compound, providing its exact mass and, consequently, its elemental formula. The technique's high precision allows for the differentiation between compounds with the same nominal mass but different atomic compositions.
Upon ionization in the mass spectrometer, the this compound molecule (C6H12IN) is expected to form a molecular ion [M]+•. Due to the high energy of the ionization process, this molecular ion undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure.
The fragmentation of organic halides is well-documented. miamioh.edu A primary fragmentation pathway for iodoalkanes is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.info Another common fragmentation pattern in N-alkylated pyrrolidines involves the loss of groups attached to the nitrogen atom or cleavage of the pyrrolidine ring itself.
Based on these principles, a predicted fragmentation pattern for this compound is presented below. The most abundant fragment, known as the base peak, is often the most stable carbocation that can be formed. libretexts.org For this compound, the cleavage of the iodine atom would lead to a stable tertiary carbocation, which is likely to be a prominent peak in the spectrum.
Predicted HRMS Fragmentation Data for this compound
| m/z (predicted) | Ion Formula | Fragment Lost | Interpretation |
| 225.0015 | [C6H12IN]+• | - | Molecular Ion [M]+• |
| 127.0000 | [I]+ | C6H12N | Iodine cation |
| 98.0970 | [C6H12N]+ | I• | Loss of iodine radical |
| 84.0813 | [C5H10N]+ | CH2I• | α-cleavage, loss of iodomethyl radical |
| 57.0578 | [C4H7]+ | C2H5IN | Fragmentation of the pyrrolidine ring |
This table is generated based on established fragmentation patterns of similar compounds and represents predicted data.
X-ray Crystallography for Solid-State Structure Determination
The pyrrolidine ring is expected to adopt a non-planar, "envelope" or "twisted" conformation to minimize steric strain. researchgate.net The substituents on the ring, the methyl group at the nitrogen (N1) and the iodomethyl group at the carbon (C3), will occupy specific positions (axial or equatorial) depending on the crystallization conditions and intermolecular interactions. The crystal packing is likely to be influenced by weak intermolecular forces such as van der Waals interactions and potentially C-H···I hydrogen bonds.
Typical Crystallographic Parameters for Substituted Pyrrolidines
| Parameter | Expected Value Range | Comment |
| C-N bond length (pyrrolidine ring) | 1.45 - 1.49 Å | Typical for a saturated C-N bond. |
| C-C bond length (pyrrolidine ring) | 1.50 - 1.55 Å | Typical for a saturated C-C bond. |
| C-I bond length | 2.10 - 2.20 Å | Characteristic of an iodoalkane. |
| N-CH3 bond length | 1.46 - 1.50 Å | Standard N-alkyl bond length. |
| C-N-C bond angle (in ring) | ~104° - 110° | Dependent on ring puckering. |
| C-C-N bond angle (in ring) | ~102° - 106° | Dependent on ring puckering. |
| C-C-I bond angle | ~109.5° | Tetrahedral geometry expected. |
| Pyrrolidine Ring Conformation | Envelope or Twist | To relieve torsional strain. |
This table is based on published crystallographic data for structurally related substituted pyrrolidine compounds. acs.orgresearchgate.netnih.govmdpi.com
The precise values for this compound would require experimental determination through single-crystal X-ray diffraction analysis. Such an analysis would provide irrefutable evidence of its molecular structure and conformation in the solid state.
Conclusion
3-Iodomethyl-1-methylpyrrolidine is a synthetically valuable derivative of the important pyrrolidine (B122466) scaffold. Its preparation via a two-step sequence involving the chlorination of 1-methyl-3-pyrrolidinemethanol followed by a Finkelstein reaction is a practical and efficient route. The high reactivity of the carbon-iodine bond in nucleophilic substitution reactions makes this compound a powerful alkylating agent and a versatile building block for the synthesis of a wide range of more complex molecules. The ability to readily introduce diverse functionalities via this intermediate underscores its importance in the field of organic and medicinal chemistry for the construction of novel compounds with potential biological activities. Further exploration of the synthetic applications of this compound is likely to lead to the discovery of new and innovative molecular entities.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule. nih.gov These methods allow for the calculation of electron distribution, molecular orbital energies, and electrostatic potential, which collectively determine the molecule's reactivity. lew.ro
A key application of quantum chemistry is the mapping of potential energy surfaces to predict the most likely pathways for a chemical reaction. This involves locating and characterizing the transition state structures, which are the highest energy points along the reaction coordinate. For 3-Iodomethyl-1-methylpyrrolidine, a primary reaction of interest is nucleophilic substitution at the iodomethyl group, where the iodide ion serves as an excellent leaving group.
Theoretical calculations can model the approach of a nucleophile and compute the activation energy required to displace the iodide. By comparing the energies of different possible transition states (e.g., for SN1 vs. SN2 mechanisms), the most favorable pathway can be determined.
Table 1: Hypothetical Activation Energies for Nucleophilic Substitution This table illustrates the type of data that would be generated from a computational study comparing different reaction pathways for this compound with a generic nucleophile (Nu⁻).
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Rate |
| SN2 Substitution | DFT (B3LYP/6-311G(d,p)) | 20.5 | Fast |
| SN1 Substitution | DFT (B3LYP/6-311G(d,p)) | 35.2 | Slow |
Note: The data presented in this table is illustrative and intended to show the output of a typical computational analysis.
The electronic properties of this compound are governed by the interplay of the electron-donating N-methyl group and the electron-withdrawing iodomethyl substituent. Molecular Orbital (MO) theory provides a framework for understanding this interplay. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they represent the molecule's ability to donate and accept electrons, respectively. bhu.ac.in
The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. In this compound, the LUMO is expected to be localized primarily on the σ* anti-bonding orbital of the C-I bond, making this site the most susceptible to nucleophilic attack. The electrostatic potential map would show a region of positive potential (electrophilic site) around the methylene (B1212753) carbon attached to the iodine atom. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies This table provides hypothetical energy values for the frontier orbitals of this compound, calculated using a representative DFT method.
| Molecular Orbital | Computational Method | Energy (eV) | Implication for Reactivity |
| HOMO | DFT (B3LYP/6-31G+) | -8.9 | Region of highest electron density, likely on the nitrogen atom. |
| LUMO | DFT (B3LYP/6-31G+) | -1.2 | Region most susceptible to nucleophilic attack (C-I bond). |
| HOMO-LUMO Gap | - | 7.7 | Indicates a relatively stable but reactive molecule. |
Note: The data presented in this table is illustrative and based on general principles of electronic structure theory.
Molecular Modeling and Conformational Analysis of Pyrrolidine (B122466) Derivatives
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cs symmetry) and the "twist" (C2 symmetry). For substituted pyrrolidines, the substituents' positions (axial or equatorial) influence the relative stability of these conformers.
Molecular modeling techniques, using force fields or quantum mechanical methods, can be used to calculate the energies of different conformers and determine the most stable three-dimensional structure. nih.gov For this compound, the analysis would focus on the orientation of the bulky iodomethyl group and the N-methyl group to minimize steric interactions. The most stable conformer is likely one where the large iodomethyl group occupies a pseudo-equatorial position.
Prediction of Stereoselectivity in Asymmetric Transformations
The carbon at position 3 of the pyrrolidine ring is a stereocenter. Therefore, reactions involving this center or reactions of the molecule with chiral reagents can proceed with stereoselectivity. Computational models are increasingly used to predict the stereochemical outcome of such reactions. nih.govmdpi.com By calculating the energies of the transition states leading to different stereoisomeric products, one can predict the major product and the expected enantiomeric or diastereomeric excess. researchgate.netarxiv.org
This predictive power is crucial in synthetic chemistry for designing reactions that yield a specific, desired stereoisomer. arxiv.org For instance, if a chiral nucleophile attacks the iodomethyl group, computational modeling could predict which face of the molecule is more accessible, thus forecasting the configuration of the newly formed stereocenter.
Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods can accurately simulate various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. By calculating the magnetic shielding tensors for each nucleus in the molecule within an external magnetic field, one can predict the ¹H and ¹³C NMR spectra. nih.gov
These simulations are valuable for structure verification. nih.gov If a compound is synthesized, its experimental NMR spectrum can be compared to the simulated spectrum of the proposed structure. A good match provides strong evidence for the correct structural assignment. For this compound, key diagnostic peaks would include the signals for the N-methyl group, the protons on the carbon bearing the iodine, and the various protons on the pyrrolidine ring, each with a distinct chemical shift influenced by its electronic environment and spatial orientation.
Table 3: Simulated ¹H NMR Chemical Shifts for this compound This interactive table presents a hypothetical, but chemically plausible, set of simulated ¹H NMR data. The predicted shifts are based on the expected electronic effects of the substituents.
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| N-CH₃ | Singlet | 2.35 | Typical range for an N-alkyl group. |
| CH₂-I | Doublet | 3.20 | Deshielded by the adjacent electronegative iodine atom. |
| H3 | Multiplet | 2.80 | Deshielded due to proximity to the iodomethyl group. |
| H2 (axial) | Multiplet | 2.95 | Deshielded by the nitrogen atom. |
| H2 (equatorial) | Multiplet | 2.10 | Shielded relative to the axial proton. |
| H5 (axial) | Multiplet | 2.85 | Deshielded by the nitrogen atom. |
| H5 (equatorial) | Multiplet | 2.05 | Shielded relative to the axial proton. |
| H4 (axial) | Multiplet | 1.90 | Less influenced by substituents. |
| H4 (equatorial) | Multiplet | 1.70 | Least deshielded ring proton. |
Note: This table is an illustrative example. Actual chemical shifts can be influenced by solvent and conformational dynamics. The simulation would typically be performed using GIAO (Gauge-Including Atomic Orbital) methods within a DFT framework.
Applications in Advanced Organic Synthesis and Materials Science
As Intermediates for Complex Natural Product Synthesis
The pyrrolidine (B122466) skeleton is a recurring motif in a vast array of natural products, particularly alkaloids. nih.gov The synthesis of these often complex and stereochemically rich molecules is a significant challenge in organic chemistry. ed.ac.uk Functionalized pyrrolidines serve as crucial intermediates, allowing for the controlled and stepwise construction of intricate molecular architectures. For instance, synthetic strategies often rely on the anticipation of natural product structures, where a laboratory synthesis precedes the compound's discovery in nature. ed.ac.uk
While direct examples employing 3-iodomethyl-1-methylpyrrolidine are not prominent in the literature, likely due to its nature as a reactive intermediate that is used as soon as it is formed, the importance of similar building blocks is well-established. The synthesis of natural products often involves the coupling of complex fragments. A molecule like this compound is ideally suited for such fragment couplings, where the iodomethyl group can react with a nucleophilic center on another intermediate to form a new carbon-carbon or carbon-heteroatom bond, incorporating the N-methylpyrrolidine unit into the final natural product structure.
Building Blocks for Biologically Relevant Molecules and Pharmaceutical Precursors
The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent and selective drugs. chemrxiv.org The non-planar, three-dimensional nature of the pyrrolidine ring allows for an effective exploration of the chemical space around a biological target. nih.gov
Derivatives of 1-methylpyrrolidine (B122478) are key components in a variety of pharmaceutical compounds. For example, 3-aryl pyrrolidines, which can be synthesized from pyrroline (B1223166) precursors, are known to be potent and selective ligands for crucial neurotransmitter receptors like serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.orgresearchgate.net The compound Pyrrolidine, 1-(1-methyl-3,3-di-2-thienylpropyl)-, hydrochloride, which features a substituted 1-methylpyrrolidine core, has been investigated for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects. ontosight.ai
Furthermore, simpler derivatives like 1-methyl-3-pyrrolidinol (B22934) are key intermediates in the synthesis of novel anticholinergic drugs. google.com The synthesis of these precursors is a critical step in the development of new therapeutics. Various methods have been developed for the efficient production of these building blocks, highlighting their industrial importance. google.comresearchgate.net
| Pyrrolidine Derivative | Biological Target/Application | Reference |
|---|---|---|
| 1-Propyl-3-aryl pyrrolidines | Serotonin and dopamine receptor ligands | chemrxiv.orgresearchgate.net |
| Pyrrolidine, 1-(1-methyl-3,3-di-2-thienylpropyl)-, hydrochloride | Potential neuroprotective and anti-inflammatory agents | ontosight.ai |
| 1-Methyl-3-pyrrolidinol | Intermediate for anticholinergic drugs | google.com |
Role in the Synthesis of Chiral Catalysts and Ligands
Asymmetric catalysis, the process of using chiral catalysts to create stereochemically defined molecules, is a cornerstone of modern pharmaceutical synthesis. Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts and ligands for metal-based catalysts. beilstein-journals.org
The chiral center and functional groups of molecules like (R)-(1-Methylpyrrolidin-3-yl)methanol make them highly suitable for the synthesis of chiral catalysts and ligands used in asymmetric reactions. smolecule.com The ability to create molecules with a specific three-dimensional arrangement is crucial for ensuring the desired biological activity of a drug. The synthesis of new chiral pyrrolidines is an active area of research, with scientists developing novel structures to improve the efficiency and selectivity of catalytic reactions. smolecule.com The specific pairing of a chiral ligand with a metal ion is essential for the effectiveness of the resulting catalyst complex in asymmetric synthesis. beilstein-journals.org
| Chiral Pyrrolidine Building Block | Application in Catalysis | Reference |
|---|---|---|
| (R)-(1-Methylpyrrolidin-3-yl)methanol | Preparation of chiral catalysts and ligands for asymmetric reactions. | smolecule.com |
| C2-symmetrical pyrrolidine derivatives | Used as chiral auxiliaries in radical reactions. | capes.gov.br |
| Imidazolidin-4-one derivatives | Form chiral ligands for highly enantioselective copper(II)-catalyzed Henry reactions. | beilstein-journals.org |
Potential Applications in Materials Science and Supramolecular Chemistry
The applications of pyrrolidine derivatives extend beyond medicine into the realm of materials science and supramolecular chemistry—the study of chemical systems made up of a discrete number of assembled molecular subunits. youtube.comrsc.org These assemblies are held together by non-covalent bonds and can form complex, functional architectures. wiley.com
1-Methylpyrrolidine is extensively used in the synthesis of pyrrolidine-based ionic liquids. sigmaaldrich.com These salts, which are liquid at low temperatures, are being explored as environmentally friendly solvents and electrolytes. For example, they have been used as the reaction medium for certain chemical transformations and as electrolytes in lithium batteries. sigmaaldrich.com Additionally, 1-methylpyrrolidine is used to create diquaternary ammonium (B1175870) salts that act as templates in the synthesis of highly crystalline layered silicates, which are materials with potential applications in catalysis and separation. sigmaaldrich.com
In supramolecular chemistry, building blocks are designed to self-assemble into larger, ordered structures. youtube.com The 1-methylpyrrolidine moiety, with its defined shape and potential for forming intermolecular interactions, could be incorporated into larger molecules designed to act as "hosts" that can encapsulate "guest" molecules, a principle used in applications ranging from drug delivery to deodorizers. youtube.com The combination of organic supramolecular concepts with inorganic materials is a rapidly growing field, leading to hybrid materials with tunable properties for sensing, controlled delivery, and nanofabrication. wiley.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes to Iodomethylpyrrolidines
The development of environmentally benign and efficient methods for the synthesis of 3-iodomethyl-1-methylpyrrolidine is a key area of future research. Traditional methods for the synthesis of alkyl iodides often involve the use of harsh reagents and produce significant waste. Modern synthetic chemistry is increasingly focused on "green" alternatives that minimize environmental impact and enhance sustainability.
A promising avenue for the sustainable synthesis of this compound involves the direct conversion of the more readily available precursor, 1-methyl-3-pyrrolidinemethanol. This transformation can be achieved using various iodinating agents. Future research will likely focus on developing catalytic systems that can achieve this conversion under mild conditions with high atom economy. For instance, the use of catalytic amounts of an iodine source in the presence of a suitable activating agent could provide a more sustainable alternative to stoichiometric iodination reactions.
Table 1: Potential Sustainable Synthetic Approaches to this compound
| Synthetic Approach | Precursor | Key Features | Potential Advantages |
| Catalytic Iodination | 1-Methyl-3-pyrrolidinemethanol | Use of catalytic iodine source, mild reaction conditions. | Reduced waste, higher atom economy, improved safety profile. |
| One-Pot Multicomponent Reaction | Simple acyclic precursors | Domino reaction sequence, in-situ formation of intermediates. | High efficiency, reduced synthetic steps, molecular diversity. |
| Flow Chemistry Synthesis | 1-Methyl-3-pyrrolidinemethanol | Continuous processing, precise control over reaction parameters. | Enhanced safety, scalability, and reproducibility. |
Exploration of New Reactivity Modes and Catalytic Transformations Involving the Iodomethyl Group
The carbon-iodine (C-I) bond in this compound is a key functional handle for a wide range of chemical transformations. Future research will undoubtedly focus on exploring new reactivity modes and catalytic transformations that leverage the unique properties of this bond.
A significant area of interest lies in the development of novel catalytic cross-coupling reactions. While palladium-catalyzed cross-coupling reactions are well-established for aryl and vinyl halides, their application to alkyl halides like this compound can be more challenging. uwindsor.canih.gov Future efforts will likely be directed towards the development of more active and selective catalyst systems, potentially utilizing other transition metals, that can efficiently couple the iodomethylpyrrolidine scaffold with a diverse range of nucleophiles under mild conditions. youtube.comyoutube.comyoutube.com This would provide a powerful tool for the rapid diversification of the pyrrolidine (B122466) core and the synthesis of novel compound libraries for biological screening.
Furthermore, the exploration of photoredox catalysis opens up new avenues for the activation of the C-I bond. mdpi.comresearchgate.netnih.govrsc.orgnih.gov Light-mediated reactions can often proceed under exceptionally mild conditions and tolerate a wide range of functional groups. Future research could explore the use of photoredox catalysis to generate a radical intermediate from this compound, which could then participate in a variety of addition and cyclization reactions to construct complex molecular architectures.
The inherent reactivity of the iodomethyl group also makes it a suitable precursor for the in-situ generation of other reactive intermediates. For example, treatment with a suitable base could lead to the formation of an azomethine ylide, a versatile 1,3-dipole that can participate in a variety of cycloaddition reactions to afford complex polycyclic systems.
Advancements in Stereoselective Synthesis of Functionalized Pyrrolidine Derivatives
The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in determining the biological activity of many compounds. nih.gov Therefore, the development of methods for the stereoselective synthesis of functionalized pyrrolidine derivatives, including those derived from this compound, is of paramount importance.
Future research in this area will likely focus on several key strategies. One approach involves the use of chiral catalysts to control the stereochemical outcome of reactions involving the pyrrolidine scaffold. For instance, asymmetric hydrogenation or asymmetric cross-coupling reactions could be employed to introduce new stereocenters with high levels of enantioselectivity. researchgate.net The development of novel chiral ligands and organocatalysts will be crucial for the success of these endeavors. mdpi.comnih.gov
Another important strategy is the use of chiral starting materials derived from the chiral pool. Proline and its derivatives are readily available, inexpensive, and enantiomerically pure starting materials for the synthesis of a wide variety of chiral pyrrolidine derivatives. mdpi.com Future work could explore the development of efficient synthetic routes to enantiomerically pure this compound starting from L- or D-proline.
Furthermore, diastereoselective reactions that take advantage of the existing stereochemistry of a chiral pyrrolidine precursor can be a powerful tool for the synthesis of complex stereodefined molecules. For example, the reaction of a chiral derivative of this compound with a nucleophile could proceed with high diastereoselectivity, controlled by the stereocenter(s) already present in the molecule. nih.gov
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Description | Key Research Focus |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in reactions. | Development of novel chiral ligands and organocatalysts. mdpi.comnih.gov |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like proline. mdpi.com | Design of efficient and stereoretentive synthetic routes. |
| Diastereoselective Reactions | Control of stereochemistry based on existing stereocenters in the molecule. | Investigation of substrate-controlled diastereoselective transformations. |
| Tandem Reactions | Combination of multiple bond-forming events in a single operation with stereocontrol. researchgate.net | Design of novel stereoselective tandem cyclization/functionalization sequences. |
Integration of Computational and Experimental Methodologies for Rational Design of Pyrrolidine-Based Scaffolds
The integration of computational chemistry with experimental studies is becoming an increasingly powerful paradigm in modern drug discovery and materials science. researchgate.netsci-hub.se In the context of this compound, computational methods can play a crucial role in accelerating the discovery and development of new molecules with desired properties.
Future research will likely see a greater emphasis on the use of computational tools for the rational design of novel pyrrolidine-based scaffolds. nih.gov For example, molecular docking and virtual screening can be used to predict the binding affinity of derivatives of this compound to specific biological targets, thereby guiding the synthesis of the most promising candidates. acs.org This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. nih.gov
Computational methods can also be employed to elucidate reaction mechanisms and predict the outcome of chemical reactions. nih.govsmu.edursc.orgmdpi.comrsc.org For instance, density functional theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing valuable insights into the factors that control reactivity and selectivity. This understanding can then be used to optimize reaction conditions and design more efficient synthetic routes.
The combination of computational design and high-throughput experimentation will be a particularly powerful approach. Libraries of virtual compounds based on the this compound scaffold can be rapidly screened computationally, and the most promising hits can then be synthesized and tested experimentally. This iterative cycle of design, synthesis, and testing can lead to the rapid identification of new molecules with optimized properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-Iodomethyl-1-methylpyrrolidine, and how can reaction conditions be optimized for yield and purity?
- Answer: Key methods include iodination of 3-hydroxymethyl or 3-chloromethyl precursors using reagents like HI or KI under controlled conditions. Cyclization strategies involving pyrrolidine scaffolds, as seen in analogous compounds, may also apply. Optimize reaction temperature (20–40°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts. Monitor purity via HPLC and elemental analysis .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Answer: Employ H/C NMR to confirm iodomethyl substitution and pyrrolidine ring integrity. IR spectroscopy can validate C-I stretching (~500 cm). Mass spectrometry (ESI-MS) confirms molecular weight. Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in peak assignments .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Answer: The compound is likely an irritant (similar to structurally related pyrrolidines). Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse immediately with water and consult safety protocols for iodinated compounds .
Advanced Research Questions
Q. How can researchers achieve diastereoselective synthesis of this compound derivatives, and what factors influence stereochemical outcomes?
- Answer: Utilize chiral auxiliaries or asymmetric catalysts (e.g., Evans’ oxazolidinones) during iodination. Solvent polarity and temperature significantly impact stereoselectivity—polar aprotic solvents like DMSO enhance steric control. Validate outcomes via X-ray crystallography or NOESY NMR .
Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental data (e.g., spectral vs. DFT) for this compound?
- Answer: Re-examine computational parameters (basis sets, solvation models) to align with experimental conditions. Validate using hybrid methods like QM/MM or experimental benchmarks (e.g., single-crystal XRD). Discrepancies in vibrational spectra may arise from anharmonic effects not captured in DFT .
Q. What mechanistic pathways are proposed for the iodination step in this compound synthesis, and how can kinetic studies validate these models?
- Answer: Two pathways are plausible: (i) radical iodination via AIBN-initiated chain reactions or (ii) electrophilic substitution using I/oxidant systems. Conduct kinetic isotope effect (KIE) studies or trap intermediates (e.g., with TEMPO) to distinguish mechanisms .
Q. How do solvent polarity and reaction temperature impact the stability and reactivity of this compound during functionalization reactions?
- Answer: High polarity solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions but may accelerate hydrolysis of the iodomethyl group. Lower temperatures (<0°C) reduce degradation but slow reaction rates. Balance these factors using kinetic profiling .
Q. What pharmacological screening strategies are appropriate for evaluating this compound derivatives as potential neuroactive agents?
- Answer: Prioritize receptor-binding assays (e.g., NMDA or σ receptors) based on structural similarity to pyrrolidine-based neuroactive compounds. Use in vitro models (e.g., neuronal cell lines) to assess cytotoxicity and blood-brain barrier permeability. Cross-reference with SAR studies of iodinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
